Tetradecyl 4-hydroxybenzoate
Overview
Description
Tetradecyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a tetradecyl group. This compound is part of the paraben family, widely known for its preservative properties in cosmetics, pharmaceuticals, and food products. The presence of the long tetradecyl chain enhances its hydrophobicity, making it particularly useful in formulations requiring water-resistant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl 4-hydroxybenzoate is typically synthesized through an esterification reaction between 4-hydroxybenzoic acid and tetradecanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+TetradecanolAcid catalystTetradecyl 4-hydroxybenzoate+Water
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the desired ester. The reaction conditions are carefully controlled to maximize yield and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Tetradecyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved, reverting to 4-hydroxybenzoic acid and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various electrophiles under acidic conditions, such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Hydrolysis: 4-Hydroxybenzoic acid and tetradecanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
Tetradecyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties, particularly in inhibiting the growth of bacteria and fungi.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Widely used as a preservative in cosmetics and personal care products, providing long-lasting protection against microbial contamination.
Mechanism of Action
The primary mechanism of action of tetradecyl 4-hydroxybenzoate is its ability to disrupt microbial cell membranes. The hydrophobic tetradecyl chain integrates into the lipid bilayer of microbial cells, increasing membrane permeability and leading to cell lysis. This mechanism is particularly effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations.
Comparison with Similar Compounds
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
- Butyl 4-hydroxybenzoate
Comparison: Tetradecyl 4-hydroxybenzoate stands out due to its longer alkyl chain, which enhances its hydrophobicity and makes it more effective in water-resistant formulations. Compared to shorter-chain parabens, it provides longer-lasting antimicrobial protection and is less likely to be washed away. its increased hydrophobicity may also limit its solubility in aqueous solutions, requiring careful formulation considerations.
Properties
IUPAC Name |
tetradecyl 4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-21(23)19-14-16-20(22)17-15-19/h14-17,22H,2-13,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMKDBMEZKPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20316978 | |
Record name | tetradecyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20316978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71177-53-2 | |
Record name | NSC309824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetradecyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20316978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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